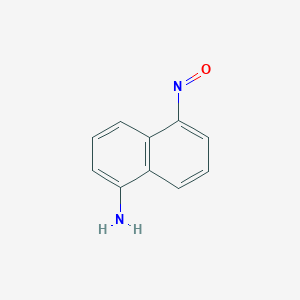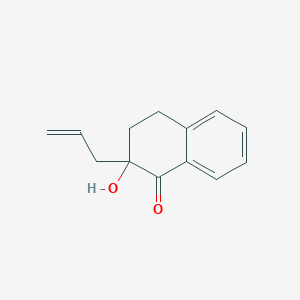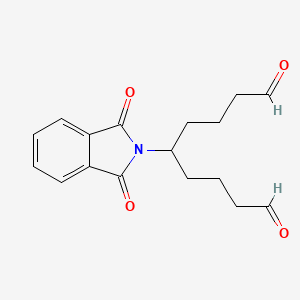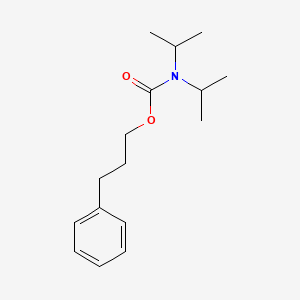
Carbamic acid, bis(1-methylethyl)-, 3-phenylpropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, bis(1-methylethyl)-, 3-phenylpropyl ester is a chemical compound with the molecular formula C16H25NO2. It is known for its unique structure, which includes a carbamate group attached to a phenylpropyl ester. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, bis(1-methylethyl)-, 3-phenylpropyl ester typically involves the reaction of isopropyl chloroformate with 3-phenylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
化学反应分析
Types of Reactions
Carbamic acid, bis(1-methylethyl)-, 3-phenylpropyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and esters.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, carbamates, and substituted esters, depending on the specific reaction conditions and reagents used.
科学研究应用
Carbamic acid, bis(1-methylethyl)-, 3-phenylpropyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of carbamic acid, bis(1-methylethyl)-, 3-phenylpropyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, methyl ester
- Carbamic acid, bis(1-methylethyl)-, 3-[(1-oxopropyl)amino]phenyl ester
Uniqueness
Carbamic acid, bis(1-methylethyl)-, 3-phenylpropyl ester is unique due to its specific ester and carbamate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research applications.
属性
CAS 编号 |
218601-55-9 |
|---|---|
分子式 |
C16H25NO2 |
分子量 |
263.37 g/mol |
IUPAC 名称 |
3-phenylpropyl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C16H25NO2/c1-13(2)17(14(3)4)16(18)19-12-8-11-15-9-6-5-7-10-15/h5-7,9-10,13-14H,8,11-12H2,1-4H3 |
InChI 键 |
YQOFKFALLMRYLE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C(C)C)C(=O)OCCCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


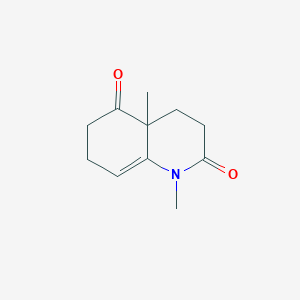

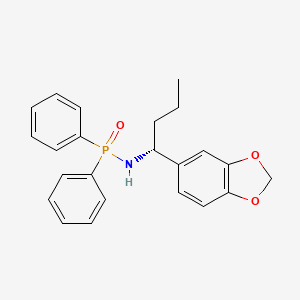
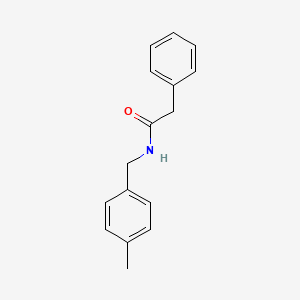
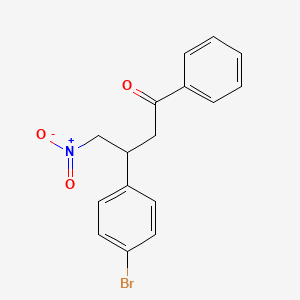
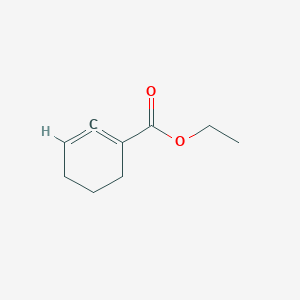
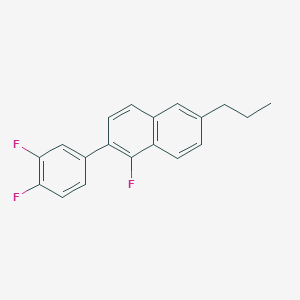
![2-[2-Hydroxy-5-[(4-nitrophenyl)methylideneamino]phenyl]-4-[(4-nitrophenyl)methylideneamino]phenol](/img/structure/B14245080.png)
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)
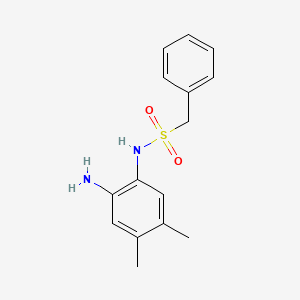
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
